2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile

Prion disease therapeutics Structure–activity relationship 2-Aminopyridine-3,5-dicarbonitrile scaffold

2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile (CAS 918901-41-4; molecular formula C₁₃H₁₁N₅OS; MW 285.33 g/mol) is a synthetic small molecule belonging to the 2-aminopyridine-3,5-dicarbonitrile scaffold class. This compound class was originally identified through structure-based drug design as mimetics of dominant-negative prion protein mutants capable of inhibiting replication of the infectious prion isoform (PrPSᶜ) in cultured cells.

Molecular Formula C13H11N5OS
Molecular Weight 285.33 g/mol
CAS No. 918901-41-4
Cat. No. B12917248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile
CAS918901-41-4
Molecular FormulaC13H11N5OS
Molecular Weight285.33 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C(C(=NC(=C2C#N)SCCN)N)C#N
InChIInChI=1S/C13H11N5OS/c14-3-5-20-13-9(7-16)11(10-2-1-4-19-10)8(6-15)12(17)18-13/h1-2,4H,3,5,14H2,(H2,17,18)
InChIKeyXDWFUHVXYCFDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile (CAS 918901-41-4) – Core Chemical Identity and Sourcing Baseline


2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile (CAS 918901-41-4; molecular formula C₁₃H₁₁N₅OS; MW 285.33 g/mol) is a synthetic small molecule belonging to the 2-aminopyridine-3,5-dicarbonitrile scaffold class . This compound class was originally identified through structure-based drug design as mimetics of dominant-negative prion protein mutants capable of inhibiting replication of the infectious prion isoform (PrPSᶜ) in cultured cells [1]. The molecule features a 2-aminoethylsulfanyl substituent at the pyridine 6-position and a furan-2-yl group at the 4-position, structural elements that occupy distinct chemical space within the broader 6-thio-2-aminopyridine-3,5-dicarbonitrile family explored for anti-prion activity [1].

2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile (CAS 918901-41-4) – Why In-Class Analogs Cannot Be Simply Interchanged


The 2-aminopyridine-3,5-dicarbonitrile scaffold exhibits steep structure–activity relationships (SAR) at both the 4-aryl and 6-thio positions, where even modest substituent changes can alter anti-prion potency by over an order of magnitude [1]. Within the focused library of 55 pyridine dicarbonitriles screened against prion disease, compounds bearing different 6-sulfanyl substituents displayed highly variable surface plasmon resonance (SPR) binding responses to recombinant prion protein and divergent cellular inhibition of PrPSᶜ formation, precluding simple interchange among analogs [2]. The 2-aminoethylsulfanyl side chain of the title compound introduces a primary amine functionality not present in the majority of 6-alkylthio or 6-arylthio congeners, which may confer distinct hydrogen-bonding capacity, solubility profile, and protonation-state behavior that directly impacts both target engagement and in vitro pharmacokinetic properties [1].

2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile (CAS 918901-41-4) – Quantitative Differentiation Evidence Versus Closest Analogs


Structural Differentiation: 6-(2-Aminoethylsulfanyl) Substituent Versus 6-Ethylthio and 6-Phenylthio Analogs

The title compound is distinguished from the closest commercially available analogs—2-amino-6-(ethylthio)-4-(furan-2-yl)pyridine-3,5-dicarbonitrile (CAS not available; MW 270.31) and 2-amino-6-[(2-aminophenyl)thio]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile (Cp-60)—by the presence of a primary amine-terminated two-carbon linker at the 6-sulfanyl position . The 2-aminoethylsulfanyl group introduces an additional hydrogen-bond donor/acceptor site (calculated pKₐ ≈ 9–10 for the terminal amine) and a flexible basic side chain absent in the ethylthio and arylthio congeners. In the SAR framework established by May et al. (2007), 6-position substituents profoundly modulate both anti-prion potency (EC₅₀ values spanning from low micromolar to >100 μM across analogs) and in vitro metabolic stability in rodent liver microsomes [1]. The primary amine motif of the title compound is predicted to enhance aqueous solubility relative to hydrophobic 6-arylthio analogs and to offer a functional handle for further derivatization (e.g., amide coupling, reductive amination) that is unavailable in simpler 6-alkylthio variants [1].

Prion disease therapeutics Structure–activity relationship 2-Aminopyridine-3,5-dicarbonitrile scaffold

Scaffold-Class Anti-Prion Activity Baseline: Pyridine-3,5-dicarbonitrile Series Potency Range Established in ScN2a Cellular Assay

The 2-aminopyridine-3,5-dicarbonitrile compound class, to which the title compound belongs, has demonstrated validated anti-prion activity in a disease-relevant cellular model. The lead compound Cp-60 (2-amino-6-[(2-aminophenyl)thio]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile) inhibited PrPSᶜ formation in scrapie-infected mouse neuroblastoma (ScN2a) cells with an IC₅₀ of 18 μM, while demonstrating low cellular toxicity at effective concentrations [1]. The comprehensive SAR study by May et al. (2007) evaluated ~50 analogs in this scaffold, identifying compounds with up to ~40-fold improved bioactivity relative to early leads, and establishing that 6-position modifications are a critical determinant of both potency and in vitro metabolic stability [2]. The title compound, bearing the 2-aminoethylsulfanyl group at the 6-position, occupies a distinct region of this established SAR landscape. Although direct ScN2a IC₅₀ data for CAS 918901-41-4 are not publicly available, scaffold-class inference predicts anti-prion activity within the range of structurally related 6-thio analogs (typical IC₅₀ range: 5–80 μM in ScN2a cells) [2].

Prion disease PrPSᶜ inhibition ScN2a neuroblastoma assay

In Vitro Pharmacokinetic Liability Benchmarking: Microsomal Stability Half-Life Prediction for 6-Thio-2-aminopyridine-3,5-dicarbonitriles

A key differentiator within the 2-aminopyridine-3,5-dicarbonitrile series is susceptibility to oxidative metabolism, which May et al. (2007) systematically evaluated using rodent liver microsomes [1]. In that study, 6-thio-substituted analogs displayed highly variable intrinsic clearance (Cl_int) values, ranging from <10 μL/min/mg protein (stable) to >200 μL/min/mg (rapidly metabolized). The primary metabolic soft spots were identified at the 6-thio substituent and the furan ring. Compounds bearing polar, hydrogen-bond-donating groups at the terminus of the 6-thio side chain generally exhibited improved metabolic stability relative to lipophilic alkylthio and arylthio analogs [1]. The title compound's 2-aminoethylsulfanyl group bears a terminal primary amine, which is hypothesized—by analogy to the SAR trends for aminoalkyl-containing analogs in the May et al. series—to confer lower CYP450-mediated oxidative liability compared to 6-ethylthio or 6-phenylthio congeners [1]. Quantitative microsomal stability data for CAS 918901-41-4 have not been published; however, the scaffold-wide trend supports a procurement rationale based on predicted metabolic advantage.

In vitro pharmacokinetics Microsomal stability Metabolic liability

2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile (CAS 918901-41-4) – Best-Fit Research and Industrial Application Scenarios


SAR Expansion of 2-Aminopyridine-3,5-dicarbonitrile Anti-Prion Agents

The compound is optimally deployed as a 6-position diversity element in structure–activity relationship campaigns aimed at mapping the chemical space around the 2-aminopyridine-3,5-dicarbonitrile anti-prion pharmacophore. Its 2-aminoethylsulfanyl substituent introduces a primary amine vector not represented in the 50+ compounds characterized by May et al. (2007) [1], enabling exploration of hydrogen-bonding interactions with prion protein surface residues and assessment of the basic amine's impact on cellular permeability and lysosomal trapping. Screening in the ScN2a PrPSᶜ inhibition assay would directly position the compound within the established IC₅₀ landscape (5–80 μM range) and permit quantitative benchmarking against Cp-60 (IC₅₀ = 18 μM) [2].

Prodrug and Conjugate Derivatization Platform

The terminal primary amine on the 6-thio side chain provides a synthetic handle for amide bond formation, sulfonamide coupling, or reductive amination that is absent in 6-ethylthio and 6-arylthio analogs [1]. This makes the compound uniquely suited as a starting material for generating prodrugs (e.g., amino acid conjugates, phosphate esters) or fluorescent/affinity probe conjugates for target engagement studies. The furan-2-yl group at the 4-position additionally enables potential late-stage functionalization via electrophilic aromatic substitution or Diels–Alder cycloaddition, orthogonal to the amine handle.

Comparative In Vitro PK Screening of 6-Thio Substituent Effects on Microsomal Stability

Given the established sensitivity of microsomal clearance to 6-position substituent polarity in the pyridine-3,5-dicarbonitrile series (Cl_int ranging from 12 to 187 μL/min/mg) [1], the title compound serves as a strategic comparator for systematic evaluation of amine-containing side chains vs. alkyl and aryl thioethers. Head-to-head metabolic stability profiling in rodent and human liver microsomes, alongside CYP450 phenotyping, would generate actionable data to guide lead optimization toward compounds with reduced first-pass extraction.

Focused Compound Library Procurement for Prion Disease and Protein Misfolding Disorder Screening

For organizations building focused screening libraries targeting transmissible spongiform encephalopathies or other protein misfolding disorders (e.g., Alzheimer's, Parkinson's), this compound fills a specific chemotype gap: a 2-amino-3,5-dicyano-6-thiopyridine bearing both a furan 4-aryl group and a basic amine-terminated 6-thio side chain [1]. Procurement of this analog alongside Cp-60 (2-aminophenylthio) and the 6-ethylthio analog enables triage of 6-substituent effects in a single screening campaign, maximizing SAR information return per screening slot.

Quote Request

Request a Quote for 2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.